molecular formula C4H3Cl2N3 B029763 5-Amino-2,4-dichloropyrimidine CAS No. 5177-27-5

5-Amino-2,4-dichloropyrimidine

Cat. No.: B029763
CAS No.: 5177-27-5
M. Wt: 163.99 g/mol
InChI Key: RINHVELYMZLXIW-UHFFFAOYSA-N
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Description

5-Amino-2,4-dichloropyrimidine is a heterocyclic compound with the molecular formula C4H3Cl2N3. It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichloropyrimidine typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method involves the condensation of 2,4-dichloropyrimidine with ammonia or amines .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common to facilitate the reduction steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

5-Amino-2,4-dichloropyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and implications for pharmaceutical applications, supported by relevant studies and data.

Synthesis of this compound

The compound can be synthesized through various methods, often involving the reaction of 2,4-dichloropyrimidine with amines. A notable approach is the fusion of 2-amino-4,6-dichloropyrimidine with different amines under solvent-free conditions, yielding derivatives with significant biological activities .

Antiviral Activity

Research indicates that this compound and its derivatives exhibit antiviral properties. In a study evaluating the antiviral effects against several viruses (including HIV and HSV), it was found that while some derivatives showed activity at high concentrations (EC50 > 100 μg/mL), the parent compound itself did not demonstrate significant antiviral activity .

Nitric Oxide Production Inhibition

A critical aspect of the biological activity of this compound is its ability to inhibit nitric oxide (NO) production in immune-activated cells. A series of derivatives were tested in mouse peritoneal cells, revealing that compounds substituted at the 5-position effectively suppressed NO production. The most potent derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, achieved an IC50 as low as 2 µM . This suppression of NO production suggests potential anti-inflammatory properties.

β-Glucuronidase Inhibition

Recent studies have highlighted the inhibitory activity of certain derivatives on β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. Among synthesized compounds, one derivative exhibited an IC50 value of 2.8 µM, significantly outperforming standard inhibitors . This finding points to the potential for developing therapeutic agents targeting metabolic pathways.

Study on Nitric Oxide Inhibition

In a detailed investigation into the effects of various 5-substituted derivatives on NO production, it was established that these compounds could inhibit NO secretion in a dose-dependent manner. The study emphasized that even at low concentrations (as low as 2.5 µM), significant inhibition was observed .

CompoundIC50 (µM)Notes
5-Fluoro-2-amino-4,6-dichloropyrimidine2Most effective in suppressing NO production
Other derivatives36 - 12Varying degrees of activity

Study on β-Glucuronidase Inhibition

Another research effort synthesized a series of derivatives from this compound and evaluated their β-glucuronidase inhibitory activity. The results indicated a range of IC50 values among the compounds tested:

CompoundIC50 (µM)Comparison Standard
Compound 242.8 ± 0.10D-saccharic acid: 45.75 ± 2.16
Compound 872.0 ± 6.20Moderate activity
Compound 9126.43 ± 6.16Significant but lower than others

These findings suggest that modifications to the pyrimidine structure can significantly enhance biological activity against specific targets.

Properties

IUPAC Name

2,4-dichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHVELYMZLXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292893
Record name 5-Amino-2,4-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-27-5
Record name 5177-27-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2,4-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlor-pyrimidin-5-ylamine
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Synthesis routes and methods

Procedure details

A heterogeneous solution of 2.4-dichloro-5-nitro-pyrimidine (1.0 eq.) and iron (6.0 eq) in acetic acid, at a concentration of 0.4 M, was stirred vigorously for 14 hours. The mixture was then passed through a celite pad, eluting with MeOH. Upon removal of the volatiles in vacuo, the residue was dissolved in EtOAc, washed with Na2CO3(sat.), NaCl(sat.), was dried over MgSO4, was filtered and the volatiles were removed in vacuo yielding 2,4-dichloropyrimidin-5-amine (80%). LCMS (m/z): 157.0 (MH+); LC Rt=1.85 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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